4-Benzyl-1H-indole
Overview
Description
4-Benzyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
It’s known that indole derivatives bind with high affinity to multiple receptors , which suggests that 4-Benzyl-1H-indole may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole is a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . Indole derivatives are known to affect various biological pathways, suggesting that this compound may also influence multiple biochemical pathways.
Pharmacokinetics
Indole derivatives are known to have diverse biological activities and therapeutic potential , suggesting that they likely have favorable pharmacokinetic properties. The S atom in indole enhances the molecule’s lipo-solubility , which could impact the bioavailability of this compound.
Result of Action
Indole derivatives have been reported to exhibit various biological activities . For instance, certain indole derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 µg/mL against Coxsackie B4 virus . This suggests that this compound may also have significant molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, indole is a signaling molecule produced both by bacteria and plants, and its signaling role between microbes and in the human gut has been discussed . This suggests that the microbial environment could influence the action of this compound. Additionally, indole and its derivatives are traditionally obtained from coal tar but can also be produced from glucose or tryptophan by fermentation , indicating that the production environment can also impact the properties of this compound.
Biochemical Analysis
Biochemical Properties
4-Benzyl-1H-indole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can lead to significant changes in cellular processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it can alter metabolic pathways, leading to changes in the production and utilization of cellular metabolites.
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves several key interactions. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular function . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhanced cell proliferation and survival. At high doses, this compound may induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . For example, this compound has been shown to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . The localization of this compound within cells can influence its biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the Heck alkylation of an intermediate ketone enolate, followed by transformation of a ketone carbonyl into an epoxide and conversion of the epoxide into an allylic alcohol .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
4-Benzyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antiviral and anticancer activities.
Medicine: Investigated for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole: The parent compound with a simpler structure.
1-Benzyl-1H-indole: Similar structure but with the benzyl group at the nitrogen position.
Indole-3-carboxaldehyde: An indole derivative with an aldehyde group at the third position.
Uniqueness: 4-Benzyl-1H-indole is unique due to the specific positioning of the benzyl group, which enhances its reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
4-benzyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-5-12(6-3-1)11-13-7-4-8-15-14(13)9-10-16-15/h1-10,16H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWDSFRFGQOVPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C3C=CNC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600068 | |
Record name | 4-Benzyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50614-90-9 | |
Record name | 4-Benzyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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